Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-
Description
Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- is a structurally complex compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an amino group at position 3, linked via an iminomethylaminooxy group to the α-carbon of an acetamide backbone. The oxadiazole moiety is known for its electron-deficient aromatic system, which enhances reactivity in medicinal and materials chemistry contexts .
Key structural features include:
- 1,2,5-Oxadiazole ring: Imparts rigidity and hydrogen-bonding capacity via the amino group.
- Iminomethylaminooxy linker: Introduces conformational flexibility and hydrogen-bond donor/acceptor sites.
- Acetamide backbone: Provides solubility and metabolic stability.
Properties
Molecular Formula |
C5H8N6O3 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-[(4-amino-1,2,5-oxadiazol-3-yl)iminomethylamino]oxyacetamide |
InChI |
InChI=1S/C5H8N6O3/c6-3(12)1-13-9-2-8-5-4(7)10-14-11-5/h2H,1H2,(H2,6,12)(H2,7,10)(H,8,9,11) |
InChI Key |
WUOBTSLVJYFPPB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)ONC=NC1=NON=C1N |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization reactions are central to the synthesis of Acetamide, 2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-.
-
$$
\text{Acylhydrazide} + \text{Isocyanate} \xrightarrow{\text{T3P}} \text{Oxadiazole Derivative}
$$
This reaction typically requires careful control of temperature and reaction time to optimize yield and purity.
Electro-Oxidative Methods
Recent advancements have introduced electrochemical methods for synthesizing oxadiazoles. These methods utilize electrical currents to drive reactions at room temperature, offering a greener alternative to traditional thermal methods.
- Electrochemical Setup : The reaction setup includes a platinum electrode and specific electrolytes like lithium perchlorate in acetonitrile.
Yield and Purity Analysis
The effectiveness of these preparation methods can be assessed through yield percentages and purity analysis:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Cyclization with T3P | Up to 95% | >98% |
| Iodine-mediated oxidation | Up to 97% | >95% |
| Electrochemical synthesis | Up to 90% | >96% |
These results indicate that modern synthetic approaches can achieve high yields and purity levels, making them suitable for further pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄) can be used for oxidation.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of an acetamide group and a 4-amino-1,2,5-oxadiazol ring. Its molecular formula is , with a molecular weight of approximately 368.8 g/mol . The structural complexity allows for various interactions that are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of acetamide derivatives. For instance, compounds derived from acetamide have shown significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis. In vitro tests have demonstrated that some derivatives exhibit activity comparable to standard antibiotics like chloramphenicol .
Anticancer Potential
Research indicates that acetamide derivatives can act as anticancer agents. Specific compounds have been synthesized and tested for their cytotoxic effects against human cancer cell lines. The presence of the oxadiazol ring enhances the interaction with biological targets involved in cancer progression. For example, derivatives have been shown to induce apoptosis in cancer cells through various pathways .
Herbicidal Properties
Acetamide derivatives are being explored as potential herbicides due to their ability to inhibit specific enzymes involved in plant growth. The incorporation of the oxadiazol moiety has been linked to enhanced herbicidal activity against several weed species. Field trials are ongoing to evaluate their effectiveness and safety in agricultural settings .
Synthesis of Energetic Materials
The synthesis of energetic materials involving acetamide derivatives has been investigated due to their unique thermal properties and stability. Compounds based on 4-amino-1,2,5-oxadiazole have been used to develop new formulations for explosives and propellants. Their thermal stability is critical for safe handling and application in military and aerospace industries .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds, ionic bonds, and π-π stacking interactions, which contribute to its stability and reactivity . These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s functional analogues are identified through shared pharmacophores, such as the oxadiazole ring or acetamide linkage. Below is a comparative analysis of its structural and physicochemical properties against related molecules.
Table 1: Comparative Analysis of Acetamide Derivatives with Oxadiazole Moieties
Key Findings
GSK690693 () shares the 4-amino-1,2,5-oxadiazol-3-yl group but incorporates a piperidinylmethyloxy-imidazopyridine system, enhancing kinase inhibition .
Physicochemical Properties: logP/logD: The target compound’s estimated logP (~1.0) is lower than analogues with aryl groups (e.g., 3.2 for the 4-phenoxyphenyl derivative), suggesting reduced membrane permeability but improved aqueous solubility . Hydrogen-Bonding: The target’s 4 H-bond donors and 9 acceptors exceed those of simpler acetamide derivatives, indicating strong polar interactions in biological systems.
Synthetic Routes :
- The target compound may be synthesized via methods similar to , where ZnCl₂-catalyzed cyclization of hydrazides with mercaptoacetic acid yields oxadiazole-containing acetamides.
Research Implications and Limitations
- Biological Relevance: Oxadiazoles are prevalent in kinase inhibitors (e.g., GSK690693) and antimicrobial agents due to their ability to mimic peptide bonds . The target compound’s aminooxy linker may confer unique binding modes.
- Data Discrepancies: The molecular formula in (C8H6F3NO2S) conflicts with the compound’s IUPAC name, necessitating verification via high-resolution mass spectrometry.
Biological Activity
Acetamide, 2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- is a compound of significant interest due to its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and enzyme inhibition effects. This article provides a detailed overview of the biological activity associated with this compound, including relevant case studies and research findings.
The molecular formula for Acetamide, 2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- is , with a molecular weight of 362.39 g/mol. Its structure includes an acetamide group linked to a 4-amino-1,2,5-oxadiazole moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of acetamides often stem from their ability to interact with various biological targets. The following sections summarize key findings related to the compound's activity.
1. Enzyme Inhibition
Recent studies have highlighted the enzyme inhibition properties of acetamide derivatives:
- Urease Inhibition : A study reported that certain acetamide derivatives exhibited significant urease inhibition with IC50 values ranging from 9.95 µM to 22.61 µM. This suggests potential applications in treating conditions like urease-related infections or disorders .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 9.95 ± 0.14 | Strong Inhibitor |
| Compound B | 22.61 | Moderate Inhibitor |
2. Anti-Cancer Activity
Acetamides have been explored for their anti-cancer properties:
- Heme Oxygenase-1 (HO-1) Inhibition : Compounds derived from acetamides were tested against HO-1, which is often overexpressed in tumors. One compound demonstrated an IC50 value of 0.27 µM against HO-1, indicating strong potential as an anti-cancer agent .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound X | 0.27 | HO-1 |
| Compound Y | 28.8 | HO-2 |
3. Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of acetamides:
- Phenyl and Alkyl Substituents : Variations in substituents on the acetamide backbone significantly influenced urease inhibition and anti-cancer activity. For instance, compounds with phenyl-alkyl groups showed better activity compared to fluoro-substituted biphenyls .
Case Studies
Several studies have focused on the synthesis and evaluation of acetamide derivatives:
- Discovery of Dual Modulators : A study designed acetamides that act as dual modulators of acetyl-CoA carboxylase (ACC) and peroxisome proliferator-activated receptors (PPARs). These compounds showed promise in managing metabolic disorders such as obesity and type 2 diabetes .
- Novel COX-II Inhibitors : Research on new acetamide derivatives indicated their potential as selective COX-II inhibitors, with some compounds demonstrating IC50 values significantly lower than existing therapies like Celecoxib .
Q & A
Q. What are the optimal synthetic pathways for preparing Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of structurally analogous compounds (e.g., thiazole derivatives) involves refluxing precursors (e.g., aminothiazolones) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . For this compound, optimize reaction time, stoichiometry of intermediates (e.g., oxadiazole-containing precursors), and solvent polarity to enhance crystallinity and purity. Monitor intermediates via TLC and characterize final products using NMR and HRMS.
Q. How can spectroscopic techniques (e.g., NMR, IR) and computational tools (e.g., InChI key, SMILES) resolve ambiguities in structural characterization?
- Methodological Answer : Combine experimental data (e.g., / NMR for functional groups, IR for amide/oxadiazole vibrations) with computational validation. Use InChI and SMILES descriptors (as in ) to cross-verify tautomeric forms and hydrogen bonding patterns. For example, the oxadiazole ring’s electronic environment can be analyzed via DFT calculations to predict NMR shifts .
Q. What theoretical frameworks guide the study of this compound’s reactivity or biological interactions?
- Methodological Answer : Link the research to conceptual frameworks such as frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites or molecular docking studies to explore protein-ligand interactions. For example, emphasizes aligning experimental design with theoretical models to explain mechanisms (e.g., oxadiazole’s role as a bioisostere) .
Advanced Research Questions
Q. How can researchers address contradictions in experimental data (e.g., unexpected byproducts, inconsistent bioactivity)?
- Methodological Answer : Systematically vary reaction parameters (e.g., temperature, catalysts) to isolate variables contributing to byproducts. Use HPLC-MS to trace impurities. For bioactivity discrepancies, employ dose-response assays and statistical tools (e.g., ANOVA) to distinguish noise from true effects, as outlined in ’s experimental design principles .
Q. What advanced techniques validate the compound’s potential as a pharmacophore in drug discovery?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modifications to the oxadiazole or acetamide moieties. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular dynamics simulations to correlate structural features with activity. Reference ’s approach to analyzing thiazole-acetamide derivatives .
Q. How can computational methods (e.g., MD simulations, QSAR) complement experimental studies?
- Methodological Answer : Integrate molecular dynamics (MD) to simulate ligand-receptor binding kinetics or quantitative structure-activity relationship (QSAR) models to predict bioactivity. Validate predictions with in vitro data, ensuring alignment with theoretical frameworks as per .
Experimental Design & Methodological Challenges
Q. What research designs are suitable for studying the compound’s stability under varying conditions (e.g., pH, temperature)?
Q. How can researchers design replication studies to confirm reported synthetic or biological data?
- Methodological Answer : Replicate protocols with independent batches of precursors and solvents. Use blinded analysis (e.g., third-party NMR interpretation) to reduce bias. highlights leveraging prior methodologies while introducing new controls (e.g., inert atmosphere for oxidation-prone intermediates) .
Interdisciplinary & Theoretical Integration
Q. How can interdisciplinary approaches (e.g., chemical biology, materials science) expand applications of this compound?
Q. What strategies align the compound’s study with emerging trends in green chemistry?
- Methodological Answer :
Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Apply life-cycle assessment (LCA) tools to evaluate environmental impact, referencing ’s emphasis on adaptive research designs .
Data Analysis & Interpretation
Q. How should researchers handle multivariate data (e.g., spectral, bioassay) to avoid overinterpretation?
Q. What methodologies resolve discrepancies between computational predictions and experimental results?
- Methodological Answer :
Re-optimize computational parameters (e.g., solvent models in DFT) to better mimic experimental conditions. Validate with advanced techniques like X-ray crystallography or cryo-EM for structural clarity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
